Biotin-NHS

概要

説明

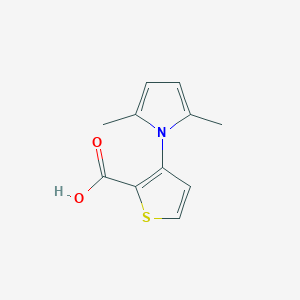

NHS-Biotin, also known as N-hydroxysuccinimidobiotin, is a reagent that enables simple and efficient biotinylation of antibodies, proteins, and any other primary amine-containing biomolecules in solution . It is the shortest of three similar EZ-Link NHS-Biotin Reagents .

Synthesis Analysis

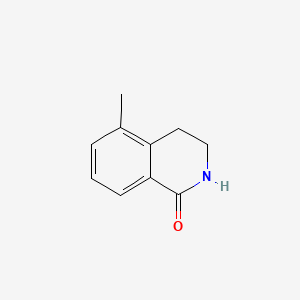

The synthesis of Biotin-NHS involves a reaction between N,N’-disuccinimidyl carbonate and biotin in N,N-dimethylformamide. Triethylamine is added to the reaction mixture, which is then stirred for 16 hours .Molecular Structure Analysis

The molecular formula of NHS-Biotin is C14H19N3O5S, with a molecular weight of 341.38 . It is uncharged and contains simple alkyl-chain spacer arms .Chemical Reactions Analysis

NHS-Biotin reacts mainly with the terminal amine or lysines, which are present on the surface of proteins with high frequency . The reactivity of NHS groups depends on multiple factors like pH-value or temperature which influence the amount of modified lysines .Physical And Chemical Properties Analysis

NHS-Biotin is a solid substance with a white to off-white color . It is soluble in DMSO or DMF .科学的研究の応用

ビオチンの微生物生産

Biotin-NHS は、ビオチンの微生物生産において重要な役割を果たします . これは、ヒトと動物の自然な成長、発達、および全体的な健康に不可欠なカルボキシル化反応における補酵素として機能します . 合成生物学の台頭により、バイオベース製品を生産する微生物細胞工場を創出し、ビオチン生産のための化学合成に代わる費用対効果の高い選択肢を提供することが可能になりました .

タンパク質の標識

This compound は、タンパク質リジンなどの一次アミンを標識するためのシンプルな NHS-エステル活性化ビオチン化試薬として使用されます . その膜透過性は、一般的な細胞内標識に使用できることを意味します . これにより、研究者は抗体またはその他のタンパク質を標識して、ストレプトアビジンプローブまたは樹脂を使用して検出または精製することができます .

細胞内標識

無電荷でシンプルなアルキル鎖スペーサーアームを持つため、this compound は膜透過性があり、細胞内標識に役立ちます . この特性により、細胞内の一次アミンと反応することができ、細胞内プロセスの研究に役立つ貴重なツールとなります .

タンパク質-タンパク質相互作用

This compound は、タンパク質-タンパク質相互作用を特定するためのツールとして使用されます . タンパク質の1つを this compound で標識することにより、それを用いて複雑な混合物から相互作用するタンパク質をプルダウンし、タンパク質の機能と細胞プロセスに関する洞察を得ることができます .

タンパク質-多糖相互作用

同様に、this compound は、タンパク質-多糖相互作用を研究するために使用できます . これは、タンパク質と細胞表面に見られる複雑な炭水化物との相互作用を研究する際に特に役立ちます .

タンパク質-核酸相互作用

This compound は、タンパク質-核酸相互作用を研究するためにも使用できます . 標的タンパク質を this compound で標識することにより、それを用いて相互作用する核酸をプルダウンし、遺伝子調節やその他の核酸関連プロセスに関する洞察を得ることができます .

タンパク質-リガンド相互作用

最後に、this compound は、タンパク質-リガンド相互作用を研究するために使用されます . タンパク質を this compound で標識することにより、それを用いて相互作用するリガンドをプルダウンし、薬物標的相互作用やその他のリガンド関連プロセスに関する洞察を得ることができます .

作用機序

Target of Action

Biotin-NHS, also known as Biotin N-hydroxysuccinimide ester, primarily targets amino groups in proteins and peptides . More specifically, it targets the ε-amino group of lysine residues on the surface of proteins . These lysine residues are crucial for protein structure and function, and their modification can significantly impact the protein’s properties .

Mode of Action

This compound is an activated form of biotin that reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction, known as biotinylation , allows this compound to attach to proteins and peptides . The resulting biotinylated proteins can then interact with other molecules, such as avidin or streptavidin, which have a high affinity for biotin .

Biochemical Pathways

Biotin, the core component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .

将来の方向性

NHS-Biotin offers researchers the possibility of optimizing labeling and detection experiments where steric hindrance of biotin binding is an important factor . It is membrane-permeable and useful for intracellular labeling .

Relevant Papers Several papers have been published on the use of NHS-Biotin. For instance, a paper published in ACS Nano in 2023 discusses the use of NHS-Biotin . Another paper published in Biomacromolecules in 2019 also discusses the use of NHS-Biotin .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXHPSHLTSZXKH-RVBZMBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956451 | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35013-72-0 | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotinyl N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035013720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (3aS,4S,6aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYSUCCINIMIDOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M534A3CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)

![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)

![2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid](/img/structure/B1678593.png)

![6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide](/img/structure/B1678604.png)

![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)